molecular formula C13H15FN4S B13233186 5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine

5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine

Cat. No.: B13233186
M. Wt: 278.35 g/mol
InChI Key: QWMYLLLDOYLDHC-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine: is a chemical compound that belongs to the class of thiadiazines This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine typically involves the reaction of 4-fluoroaniline with carbon disulfide and hydrazine hydrate to form the thiadiazine ring. The piperazine ring is then introduced through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.

Medicine: In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties may be leveraged to create new products with desirable characteristics.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • 5-(4-Fluorophenyl)-8-(4-[(4-Fluorophenyl)acetyl]piperazin-1-YL)-1,7-naphthyridine
  • 5-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-3-ol
  • 5-[4-(4-Fluorophenyl)piperazin-1-yl]pentanoic acid

Comparison: Compared to these similar compounds, 5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine stands out due to its unique thiadiazine ring structure. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15FN4S

Molecular Weight

278.35 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine

InChI

InChI=1S/C13H15FN4S/c14-11-3-1-10(2-4-11)12-9-19-13(17-16-12)18-7-5-15-6-8-18/h1-4,15H,5-9H2

InChI Key

QWMYLLLDOYLDHC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NN=C(CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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